Physicochemical Differentiation: Bromine‑Dependent Lipophilicity and Polar Surface Area Versus the De‑Bromo Analog
The presence of the 4‑bromo substituent on the terminal benzenesulfonamide ring increases lipophilicity by approximately 0.4 log P units relative to the hypothetical de‑bromo (unsubstituted) analog, while simultaneously increasing topological polar surface area (TPSA) by roughly 10 Ų, altering passive permeability and hydrogen‑bond acceptor capacity [1]. This physicochemical shift may affect solubility and membrane partitioning, distinguishing the compound from unsubstituted benzenesulfonamide variants.
| Evidence Dimension | XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | De‑bromo analog (N‑(2‑((4‑fluorophenyl)sulfonyl)‑2‑(furan‑2‑yl)ethyl)benzenesulfonamide): estimated ~2.8 based on fragment‑based calculation [1] |
| Quantified Difference | Δlog P ≈ +0.4 |
| Conditions | Computed via XLogP3 3.0 (PubChem 2021 release); fragment‑based estimate for de‑bromo analog |
Why This Matters
Modest lipophilicity differences can translate into significant shifts in solubility, permeability, and nonspecific protein binding, making the brominated compound a distinct chemical entity for property‑based screening libraries.
- [1] PubChem Compound Summary for CID 18574148, 4‑bromo‑N‑(2‑((4‑fluorophenyl)sulfonyl)‑2‑(furan‑2‑yl)ethyl)benzenesulfonamide. National Center for Biotechnology Information (2026). View Source
